氰钴胺杂质 H

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

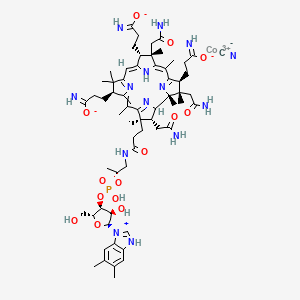

8-epi-Cyanocobalamin is a synthetic derivative of vitamin B12, also known as cobalamin. It is characterized by an epi-configuration at the C8 position of the corrin ring. The chemical formula for 8-epi-Cyanocobalamin is C63H88CoN14O14P, and it has a molecular weight of 1355.39 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

科学研究应用

8-表-氰钴胺在科学研究中具有广泛的应用:

化学: 它被用作模型化合物来研究钴胺衍生物及其反应的化学性质。

生物学: 该化合物用于研究维生素B12衍生物在生物系统中的作用。

医学: 8-表-氰钴胺的研究有助于理解维生素B12衍生物在治疗缺乏症和相关疾病中的治疗潜力。

工业: 它用于开发营养补充剂和强化食品

作用机制

安全和危害

未来方向

Cyanocobalamin, which 8-epi-Cyanocobalamin is a derivative of, is mainly used in fortified foods and supplements for humans and animals because it is the most stable analogue compared with other cobalamins . Future research may focus on the development of more stable and efficient forms of Vitamin B12 for medical and dietary use.

准备方法

合成路线和反应条件: 8-表-氰钴胺的合成涉及对氰钴胺钴卟啉环结构的修饰。该过程通常包括以下步骤:

工业生产方法: 8-表-氰钴胺的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

批量合成: 大量的氰钴胺经受上述反应条件。

纯化: 使用色谱等技术纯化产品以确保高纯度和产率.

化学反应分析

反应类型: 8-表-氰钴胺会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成钴的不同氧化态。

还原: 还原反应可以将钴中心转化为较低氧化态。

常用试剂和条件:

氧化剂: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原剂: 使用硼氢化钠和氢化铝锂等还原剂。

取代试剂: 氨、水和各种有机配体可用作取代反应的配体.

主要产物: 这些反应产生的主要产物包括具有不同配体和氧化态的各种钴配合物 .

相似化合物的比较

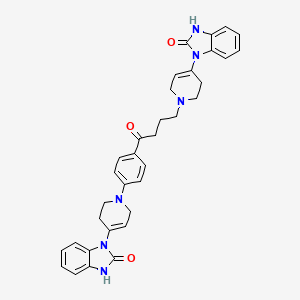

8-表-氰钴胺与其他类似化合物进行比较以突出其独特性:

羟钴胺: 维生素B12的另一种衍生物,其中氰化物配体被羟基取代。

甲钴胺: 维生素B12的生物活性形式,具有甲基而不是氰化物。

腺苷钴胺: 维生素B12的另一种活性形式,具有腺苷基团

这些化合物中的每一种都具有独特的性质和应用,8-表-氰钴胺由于其独特的结构构型,在研究中尤其有用。

属性

| { "Design of the Synthesis Pathway": "The synthesis of 8-epi-Cyanocobalamin can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "Cyanocobalamin", "Methylmalonic acid", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: Cyanocobalamin is converted to cobalamin by reduction with sodium borohydride in methanol.", "Step 2: Cobalamin is reacted with methylmalonic acid in the presence of sodium hydroxide to form methylcobalamin.", "Step 3: Methylcobalamin is then subjected to acid hydrolysis with hydrochloric acid to yield 8-epi-methylcobalamin.", "Step 4: The final step involves the conversion of 8-epi-methylcobalamin to 8-epi-Cyanocobalamin by treatment with sodium cyanide in ethanol and water." ] } | |

CAS 编号 |

41325-63-7 |

分子式 |

C63H88CoN14O14P |

分子量 |

1355.4 g/mol |

IUPAC 名称 |

cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(2R,3R,4Z,7S,9Z,12R,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;cyanide |

InChI |

InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2/t31-,34+,35-,36-,37+,41-,52-,53-,56?,57+,59-,60+,61+,62+;;/m1../s1 |

InChI 键 |

FDJOLVPMNUYSCM-KYGGNWNPSA-L |

手性 SMILES |

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |

SMILES |

CC1=CC2=C(C=C1C)[N+](=CN2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=N)[O-])N7)CCC(=N)[O-])(C)CC(=O)N)C)CCC(=N)[O-])(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |

规范 SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

Cyano-8-epicobalamin; (8β)-Cobinamide Cyanide 3'-Ester with 5,6-dimethyl-1-α-D-ribofuranosyl-1H-benzimidazole Dihydrogen Phosphate (ester), inner salt, 8-Epicobalamine; 8-epi-Cyanocobalamin |

产品来源 |

United States |

Q1: How does the structural difference between cyanocobalamin and cyano-8-epicobalamin manifest in their spectroscopic properties?

A1: NMR spectroscopy reveals distinct differences between CNCbl and CN-8-epiCbl. Notably, significant chemical shift variations are observed not only in the B ring (the site of epimerization) but also across the corrin ring system, indicating a global conformational impact. [] This suggests that the C8 epimerization affects the overall molecular shape and electronic environment of CN-8-epiCbl. Furthermore, analysis of amide proton chemical shift thermal gradients provides evidence for intramolecular hydrogen bonding in CN-8-epiCbl, a feature absent in CNCbl. [] This highlights how even subtle structural changes can influence molecular interactions.

Q2: How does the epimerization at the C8 position affect the crystal structure of cyano-8-epicobalamin compared to cyanocobalamin?

A2: X-ray crystallography reveals that the most prominent structural difference lies in the orientation of the d side chain at the C8 position. In CNCbl, it adopts a "downwardly" axial position, while in CN-8-epiCbl, it takes on a pseudo-equatorial orientation. [] This altered side chain orientation has cascading effects on the overall molecule. The B pyrrole ring in CN-8-epiCbl exhibits a ~5° twist, and the axial benzimidazole moiety tilts ~7° towards the A and D rings. [] Furthermore, the corrin macrocycle in CN-8-epiCbl displays a more pronounced fold (23.8°) along the Co … C10 axis compared to CNCbl (17.7°). [] These observations underline the significant impact of the C8 epimerization on the three-dimensional structure of CN-8-epiCbl.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

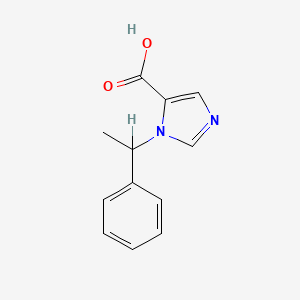

![3-[(1S)-1-phenylethyl]-4-imidazolecarboxylic acid ethyl ester](/img/structure/B602290.png)